6-Nitroquinoxaline-2,3-dione

Description

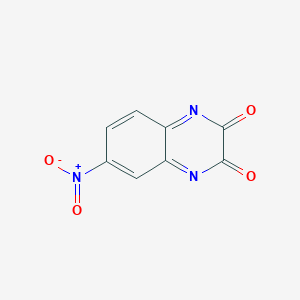

Quinoxaline-2,3-diones, characterized by a fused benzene (B151609) and pyrazine (B50134) ring system with two ketone groups, represent a vital scaffold in medicinal chemistry and materials science. The introduction of a nitro group at the 6-position of this core structure yields 6-Nitroquinoxaline-2,3-dione (B1632363), a compound that has garnered considerable attention for its unique electronic properties and its role as a versatile synthetic intermediate.

The scientific journey of quinoxaline (B1680401) derivatives began in 1884 with the first synthesis by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Initially, research focused on the fundamental synthesis and characterization of these novel heterocyclic systems. researchgate.net A significant milestone in the field was the discovery of naturally occurring quinoxalines, such as the antibiotic echinomycin, which possesses a quinoxaline moiety and is known to inhibit the growth of Gram-positive bacteria. imist.masapub.org

Over the decades, the research landscape expanded dramatically as synthetic methodologies evolved, allowing for the creation of a vast library of quinoxaline derivatives with diverse functionalities. nih.gov Scientists began to uncover the wide-ranging biological activities of these compounds, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com This has established quinoxaline and its derivatives as a "wonder nucleus" in medicinal chemistry, continually inspiring researchers to explore its potential. imist.ma

This compound serves as a crucial building block in organic synthesis. lookchem.comguidechem.com Its chemical structure, featuring both a reactive dione (B5365651) moiety and an electron-withdrawing nitro group, makes it a versatile platform for the synthesis of more complex molecules. imist.ma The presence of the nitro group significantly influences the electronic properties of the quinoxaline ring system, enhancing its reactivity and potential for various chemical transformations.

The compound is a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals. lookchem.com Its utility lies in its ability to undergo various chemical reactions, such as N-alkylation, to introduce new functional groups and modify its biological or physical properties. imist.maimist.ma This adaptability allows for the creation of a diverse array of derivatives with tailored characteristics for specific research applications.

The introduction of a nitro group onto the quinoxaline-2,3-dione scaffold has opened up several key avenues of research, primarily centered on the biological activity of the resulting derivatives.

Neuropharmacology: A significant area of investigation for nitrated quinoxaline-2,3-dione derivatives is their activity as antagonists of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Compounds such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are well-established as potent and selective antagonists at these receptors and are widely used as research tools to study glutamatergic neurotransmission and its role in various neurological conditions. researchgate.netnih.govnih.gov

Antimicrobial and Anticancer Research: The quinoxaline scaffold itself is known for its antimicrobial and anticancer properties. mdpi.comontosight.ai The addition of a nitro group can modulate these activities. For instance, 6-nitroquinoxaline-2,3(1H, 4H)-dione has been synthesized and used as a precursor for new derivatives that have been tested for their antibacterial effects. imist.maimist.ma Furthermore, some quinoxaline derivatives have shown potential as anticancer agents, and the nitro-substituted analogs are a subject of ongoing investigation in this area.

Materials Science: The unique electronic properties conferred by the nitro group also make these compounds of interest in materials science. The electron-deficient nature of the nitrated quinoxaline ring system is a valuable characteristic for the development of organic semiconductors and other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYQQZLHLYIGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309770 | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-52-8 | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Nitroquinoxaline 2,3 Dione and Its Derivatives

Established Synthesis Routes for 6-Nitroquinoxaline-2,3-dione (B1632363)

The most fundamental and widely utilized method for synthesizing the quinoxaline-2,3-dione scaffold is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it This approach is highly versatile, allowing for the preparation of a wide range of substituted derivatives by varying the precursors.

The synthesis of quinoxaline-2,3-diones is classically achieved through the condensation reaction between ortho-phenylenediamines and dicarbonyl compounds. nih.gov The most common dicarbonyl reactant for this purpose is oxalic acid or its derivatives, such as diethyl oxalate. sapub.orgnih.gov For the synthesis of this compound, the required starting material is a specifically substituted diamine, namely 4-nitro-1,2-phenylenediamine. The reaction proceeds by a two-step mechanism involving the initial formation of an intermediate, followed by cyclization to yield the stable heterocyclic quinoxaline-2,3-dione ring system. The reaction can be catalyzed by acids. sapub.org

This general strategy is a cornerstone in the synthesis of numerous quinoxaline (B1680401) derivatives, valued for its efficiency and the accessibility of the starting materials. researchgate.net The reaction conditions can be adapted, including the use of different solvents or catalysts, to optimize the yield and purity of the final product. chim.itsapub.org

The direct synthesis of the parent quinoxaline-2,3-dione compound often involves heating a mixture of o-phenylenediamine and oxalic acid dihydrate, sometimes in the presence of an acid like hydrochloric acid. arcjournals.orgnih.gov One specific procedure involves refluxing a powdered mixture of o-phenylene diamine and oxalic acid dihydrate for approximately 1.5 hours. nih.gov After cooling, the product separates and can be purified by filtration, washing with water, and recrystallization. nih.govarcjournals.org An alternative, more rapid method utilizes microwave irradiation. A mixture of the diamine, oxalic acid dihydrate, and a small amount of water is irradiated, leading to a clear solution, from which the product crystallizes upon standing. nih.govpharmacyjournal.in

For the synthesis of the target molecule, this compound, these procedures are adapted by substituting o-phenylenediamine with 4-nitro-o-phenylenediamine. The reaction with oxalic acid under acidic conditions and heating leads to the desired product. The final compound is typically a light yellow to orange solid with a high melting point, reported to be around 345-347 °C. chemdad.com

| Starting Material | Reagent | Method | Key Conditions | Product |

| o-phenylenediamine | Oxalic acid dihydrate | Conventional Heating | Reflux, 1.5 hours | Quinoxaline-2,3-dione |

| o-phenylenediamine | Oxalic acid dihydrate | Microwave Irradiation | 400 W, 3-4 minutes | Quinoxaline-2,3-dione |

| 4-nitro-o-phenylenediamine | Oxalic acid | Conventional Heating | Acidic conditions, Reflux | This compound |

Advanced Synthetic Approaches for Novel Nitrated Quinoxaline-2,3-dione Derivatives

Beyond the fundamental synthesis, advanced methodologies are employed to create novel derivatives with tailored properties. These include alkylation to modify the nitrogen atoms of the quinoxaline ring and direct nitration of the pre-formed scaffold.

Alkylation of the N-H groups in the quinoxaline-2,3-dione ring is a common strategy to introduce functional diversity. Phase Transfer Catalysis (PTC) is an effective technique for such reactions, facilitating the reaction between two reactants located in different immiscible phases. mdpi.com In this system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the deprotonated quinoxaline-dione anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. phasetransfer.com

This method avoids the need for strong bases in anhydrous organic solvents. The reaction of phenylacetonitrile (B145931) with ethyl chloride in the presence of 50% aqueous NaOH and benzyltriethylammonium chloride is an early example of an industrial PTC application. mdpi.com While specific PTC alkylation of this compound is not extensively detailed in the provided sources, the principles apply. The electron-withdrawing nitro group would increase the acidity of the N-H protons, potentially facilitating the initial deprotonation step. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. phasetransfer.com Recent advances have also explored visible-light-mediated C3-alkylation of quinoxalin-2(1H)-ones using alkanes, showcasing modern approaches to functionalization. researchgate.netrsc.org

An alternative route to this compound and its derivatives is the direct nitration of a pre-existing quinoxaline-2,3-dione core. Electrophilic aromatic substitution is the key mechanism for this transformation. The reaction typically involves treating the quinoxaline-2,3-dione substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is directed by the existing substituents on the aromatic ring. The heterocyclic part of the quinoxaline-2,3-dione is deactivating, meaning the nitro group will preferentially add to the benzene (B151609) ring. For instance, the nitration of 2,3-diphenyl-quinoxaline can lead to the formation of a 6-nitro derivative. sapub.org This method allows for the synthesis of nitrated quinoxalines from readily available, non-nitrated precursors. researchgate.net

Spectroscopic Characterization Techniques in Synthetic Verification

The structural confirmation of newly synthesized compounds like this compound and its derivatives is accomplished using a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms. imist.ma

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structure elucidation. wu.ac.th

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For quinoxaline-2,3-dione, characteristic signals appear for the aromatic protons and the N-H protons. In the parent compound, the N-H protons present as a singlet around 11.92 ppm, and the aromatic protons show signals between 7.08 and 7.11 ppm. arcjournals.org

¹³C NMR : Shows the different types of carbon atoms in the molecule. The carbonyl carbons (C2 and C3) of quinoxaline-2,3-dione exhibit a characteristic signal at approximately 155.72 ppm. arcjournals.org The signals for the aromatic carbons appear in the typical downfield region. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key absorptions would include N-H stretching (around 3445 cm⁻¹), C=O stretching of the dione (B5365651) (around 1681 cm⁻¹), and characteristic bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). arcjournals.org

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation pattern. The electron impact (EI) mass spectrum of quinoxaline-2,3-dione shows a molecular ion (M⁺) peak at m/z 162. arcjournals.org For this compound, the expected molecular ion peak would be at m/z 207.

| Technique | Key Feature | Observed Data for Quinoxaline-2,3-dione Scaffold |

| ¹H NMR | Chemical shifts of protons | Aromatic protons (~7.1 ppm), N-H protons (~11.9 ppm) arcjournals.org |

| ¹³C NMR | Chemical shifts of carbons | Carbonyl carbons (~155.7 ppm), Aromatic carbons (115-127 ppm) arcjournals.org |

| IR Spectroscopy | Vibrational frequencies | N-H stretch (~3445 cm⁻¹), C=O stretch (~1681 cm⁻¹) arcjournals.org |

| Mass Spectrometry | Molecular ion peak (m/z) | M⁺ at 162 for the parent compound arcjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of quinoxaline derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound and its derivatives, ¹H NMR spectra provide crucial data on the protons of the aromatic ring. The substitution pattern, particularly the presence of the electron-withdrawing nitro group at the 6-position, significantly influences the chemical shifts of the aromatic protons. In the case of derivatives, signals corresponding to substituents on the nitrogen atoms or other positions of the quinoxaline core are also observed and analyzed. For instance, in the synthesis of various 2,3-disubstituted 6-aminoquinoxalines derived from 2,3-dichloro-6-nitroquinoxaline, ¹H NMR analysis is fundamental for confirming the regioselective substitution patterns. koreascience.kr

Table 1: Illustrative ¹³C NMR Data for a this compound Derivative The following table presents ¹³C NMR spectral data for 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione, a derivative of the target compound. researchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C2, C3) | ~153 |

| Quaternary Carbons (Aromatic) | ~144, ~139, ~131, ~129 |

| CH (Aromatic) | ~124, ~118, ~109 |

| CH₂ (Allyl) | ~48 |

| CH (Allyl) | ~131 |

| =CH₂ (Allyl) | ~119 |

Note: The assignments are approximate and based on typical chemical shift ranges for such structures.

Mass Spectrometry Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It is routinely used alongside NMR to confirm the identity of newly synthesized compounds. nih.govnih.gov

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated from a mixture and then ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion (M+) or protonated molecule ([M+H]+) provides a precise measurement of the molecular weight, which can be compared against the calculated theoretical value to confirm the compound's identity. For example, the mass spectra of novel quinoxaline-2,3-dione derivatives have been measured to confirm their structures. nih.gov

Furthermore, fragmentation patterns observed in the mass spectrum can offer structural clues. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragments can help to elucidate the structure of the parent compound. Online mass spectrometry databases may contain spectral data for related compounds, such as 6-nitro-2,3-diphenylquinoxaline, which can serve as a reference for fragmentation analysis. mzcloud.org

Chemical Reactivity of this compound and its Derivatives

Oxidation Reactions Leading to Quinoxaline-2,3-dione Derivatives

The quinoxaline ring system can undergo various chemical transformations, including oxidation, although specific examples of oxidizing this compound itself are not extensively detailed in the provided search results. Generally, oxidation reactions involving quinoxalines can lead to the formation of N-oxides or involve modifications of substituents attached to the ring. The core quinoxaline-2,3-dione structure is relatively stable due to the presence of the two carbonyl groups. However, substituents on the aromatic ring or on the nitrogen atoms could be susceptible to oxidation, leading to new derivatives while preserving the quinoxaline-2,3-dione moiety. For instance, if alkyl side chains were present, they could potentially be oxidized to carboxylic acids under appropriate conditions.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to a 6-amino group is a critical and widely employed transformation. smolecule.com This reaction is a key step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties and potential biological activities of the molecule. koreascience.kr

The reduction process typically proceeds through nitroso and hydroxylamino intermediates before yielding the final amino product. smolecule.com A variety of methods are available for this transformation, ranging from catalytic hydrogenation to chemical and enzymatic reductions.

Catalytic Hydrogenation : This is a common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas (H₂) are frequently used. smolecule.comcommonorganicchemistry.com Catalytic hydrogenation is often clean and high-yielding, but the catalyst's reactivity with other functional groups must be considered.

Chemical Reduction : Several chemical reagents can achieve the reduction of the nitro group.

Tin(II) Chloride (SnCl₂) : This is a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com For instance, tin(II) chloride dihydrate in ethanol (B145695) has been used to reduce 6-nitroquinoxaline (B1294896) derivatives, affording the corresponding amino compounds in good yields. smolecule.com

Metals in Acidic Media : Reagents like iron (Fe) or zinc (Zn) in acidic conditions (e.g., acetic acid) provide a classic and cost-effective method for nitro group reduction. commonorganicchemistry.com

Sodium Sulfide (Na₂S) : This reagent is particularly useful for substrates that are not compatible with hydrogenation or strongly acidic conditions. It has been noted as an effective reducing agent for quinoxaline-2,3-dione derivatives and can sometimes offer selectivity in molecules with multiple nitro groups. smolecule.comcommonorganicchemistry.com

Enzymatic Reduction : Biocatalytic methods are gaining traction due to their high selectivity and mild reaction conditions. One-electron reductase enzyme systems, such as xanthine/xanthine oxidase, can effectively convert nitroaryl compounds to their amino derivatives. smolecule.com

Table 2: Common Methods for the Reduction of the Nitro Group in Quinoxaline Derivatives

| Method | Reagent(s) | Conditions | Typical Yield | Reference(s) |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Hydrogen atmosphere, elevated pressure/temperature | Good to Excellent | smolecule.comcommonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Hydrogen atmosphere | Good to Excellent | commonorganicchemistry.comwikipedia.org |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | ~71% | smolecule.com |

| Chemical Reduction | Sodium Sulfide (Na₂S) | - | Effective | smolecule.com |

| Chemical Reduction | Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | Good | commonorganicchemistry.com |

| Chemical Reduction | Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Good | commonorganicchemistry.com |

| Enzymatic Reduction | Xanthine/Xanthine Oxidase | Hypoxic conditions | Effective | smolecule.com |

Neuropharmacological Mechanisms of Action of Nitrated Quinoxaline 2,3 Dione Derivatives

Antagonism of Excitatory Amino Acid Receptors

The primary neuropharmacological action of 6-Nitroquinoxaline-2,3-dione (B1632363), commonly known by its acronym CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), is the antagonism of ionotropic glutamate (B1630785) receptors. nih.govtocris.com These receptors are critical for mediating the majority of fast excitatory synaptic transmission in the central nervous system. CNQX and its related derivatives are potent and selective antagonists at non-NMDA receptors, which encompass both AMPA and kainate receptor subtypes. tocris.comleblogdebenari.com

This compound (CNQX) is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.org By binding to the AMPA receptor, it prevents the endogenous ligand, glutamate, from activating the receptor's ion channel. This action effectively blocks the influx of cations like sodium, which is necessary for neuronal depolarization.

In experimental settings, such as in rat hippocampal slices, CNQX has been shown to reversibly antagonize responses to AMPA. nih.gov At concentrations of 10 μM, it can completely block synaptic responses elicited by low-frequency stimulation of Schaffer collateral-commissural pathways. nih.gov This blockade of AMPA receptors is a primary mechanism through which CNQX inhibits fast excitatory synaptic transmission throughout the brain. leblogdebenari.com The critical role of AMPA receptor-mediated signaling in vital functions is highlighted by findings that its blockage by CNQX can lead to a dose-dependent decline in respiratory frequency. atsjournals.org

While primarily classified as a non-NMDA receptor antagonist, this compound (CNQX) also exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor complex. nih.govresearchgate.net However, its mechanism at this receptor is distinct. Instead of competing with glutamate, CNQX acts as an antagonist at the strychnine-insensitive glycine (B1666218) modulatory site, which is associated with the GluN1 subunit of the NMDA receptor. nih.govresearchgate.netnih.gov

For the NMDA receptor channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. youtube.com CNQX competes with glycine for this binding site. nih.govresearchgate.net Radioligand binding assays have shown that CNQX displaces [3H]glycine binding with an IC50 of 5.7 μM. nih.govresearchgate.net This interaction reduces the likelihood of NMDA receptor activation even in the presence of glutamate, thereby modulating its function. nih.gov This makes CNQX a less selective non-NMDA antagonist than initially thought, as its effects can be influenced by the extracellular concentrations of glycine. nih.govresearchgate.net

The antagonistic action of this compound (CNQX) at its primary targets is competitive in nature. At AMPA and kainate receptors, it competes directly with the neurotransmitter glutamate for the same binding site. wikipedia.org This is evidenced by pharmacological studies showing that CNQX produces a parallel shift in the log dose-response curves for agonists like AMPA and kainate, a hallmark of competitive antagonism. nih.gov

Similarly, its action at the NMDA receptor complex is also competitive. nih.govresearchgate.net Scatchard analysis of its inhibition of [3H]glycine binding revealed a decrease in the binding affinity of glycine without a change in the total number of binding sites (Bmax), which is characteristic of a competitive interaction. nih.govresearchgate.net Therefore, CNQX competitively inhibits both major classes of ionotropic glutamate receptors, albeit at different binding sites: the glutamate site on non-NMDA receptors and the glycine co-agonist site on NMDA receptors.

| Receptor Target | Binding Site | Mechanism of Action | Reported IC50 Value |

|---|---|---|---|

| AMPA Receptor | Glutamate Site | Competitive Antagonist | 400 nM |

| Kainate Receptor | Glutamate Site | Competitive Antagonist | 4 µM |

| NMDA Receptor | Glycine Modulatory Site | Competitive Antagonist | 5.7 µM (for [3H]glycine displacement) |

By antagonizing key excitatory amino acid receptors, this compound (CNQX) profoundly modulates neural signaling pathways. Its primary effect is the suppression of fast excitatory neurotransmission, which has widespread consequences for neuronal function. leblogdebenari.comnih.gov For example, this antagonism can impact synaptic plasticity, a fundamental process for learning and memory. Studies on related quinoxaline (B1680401) derivatives suggest that AMPA receptor antagonists can suppress the expression, though not necessarily the induction, of long-term potentiation (LTP). nih.gov

Furthermore, the glutamatergic system, which CNQX inhibits, reciprocally regulates other neurotransmitter systems. nih.gov The blockade of AMPA and kainate receptors can therefore have cascading effects on the release and function of other neurotransmitters, leading to complex modulatory effects on global brain function.

Broader Molecular Interactions in Biological Systems

Beyond its direct antagonism of glutamate receptors, this compound (CNQX) has been shown to engage in broader molecular interactions, indicating a cross-talk between the glutamatergic and other neurotransmitter systems at a molecular level.

One significant interaction is with the nicotinic cholinergic system. Research has demonstrated that administration of CNQX can regulate the expression of nicotinic cholinergic receptor subunit transcripts in a region-specific and subunit-specific manner. nih.govumich.edu Following treatment with CNQX, altered expression levels were observed for transcripts of subunits that form heteromeric nicotinic receptors, including α2, α4, and β2, in brain regions such as the hippocampus, septum, and amygdala. nih.gov Conversely, no changes were detected in the expression of the α7 subunit, which forms homomeric receptors. nih.govumich.edu This suggests that blocking glutamatergic input via non-NMDA receptors can trigger compensatory or adaptive changes in the gene expression of another major neurotransmitter system, revealing a deeper level of interaction between these signaling pathways.

| Nicotinic Subunit Transcript | Brain Region | Observed Effect of CNQX |

|---|---|---|

| alpha 2 | Hippocampus | Increased |

| alpha 4 | Medial Habenula, Amygdala | Decreased |

| beta 2 | Hippocampus, Septum, Piriform Cortex | Increased |

| alpha 7 | Not Detected | No Change |

Role of the Nitro Group in Biological Activity and Redox Reactions

The presence and position of a nitro group on the quinoxaline-2,3-dione scaffold are pivotal in defining the molecule's biological activity and its engagement in redox reactions. In the case of this compound, the nitro group at the 6-position significantly influences its electronic properties, which in turn can modulate its interaction with biological targets. This compound has been noted for its potential as a redox-active agent, suggesting that the nitro group can participate in electron transfer processes, which may be a component of its mechanism of action in a cellular environment.

Research has demonstrated that 6-nitro-1,4-dihydroquinoxaline-2,3-dione exhibits anxiolytic effects in animal models. This specific biological activity highlights the importance of the nitro functional group in mediating its neuropharmacological profile. While the precise mechanisms are not fully elucidated, the electron-withdrawing nature of the nitro group can alter the charge distribution across the quinoxaline ring system, potentially enhancing its binding affinity to specific receptors or enzymes involved in anxiety pathways.

Furthermore, the broader family of nitroquinoxaline derivatives has been investigated for a range of biological activities, including antimicrobial and anticancer properties. The efficacy of these compounds is often linked to the nitro group, which can be metabolically reduced to form reactive intermediates that induce cellular damage in pathogens or cancer cells. For instance, some 6-nitroquinoxaline (B1294896) derivatives have been found to alter the structure of bacterial DNA, thereby inhibiting DNA synthesis and exerting an antibacterial effect. While not yet detailed specifically for this compound, this suggests a potential avenue for its biological action.

The following table summarizes the reported biological activities of this compound and the inferred role of the nitro group.

| Biological Activity | Role of the Nitro Group (Inferred) |

| Anxiolytic | Modulation of electronic properties for receptor binding |

| Redox-active | Participation in electron transfer reactions |

| Antimicrobial (potential) | Formation of reactive intermediates upon reduction |

| Anticancer (potential) | Induction of cellular damage in cancer cells |

Interaction with Enzymes and Other Molecular Targets

The neuropharmacological effects of this compound and its derivatives are predicated on their interactions with specific molecular targets within the central nervous system. A study investigating a series of quinoxalinone derivatives, including 6-nitro-1,4-dihydroquinoxaline-2,3-dione, found that it produced a notable anxiolytic effect in mice. The same study indicated that the tested compounds did not exhibit any analgesic or antidopaminergic effects, which helps to narrow the scope of their potential molecular interactions.

While direct binding studies on this compound are limited, extensive research on structurally similar nitrated quinoxaline-2,3-diones, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), provides significant insights into the likely molecular targets. These compounds are well-characterized as competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate receptors. wikipedia.org Given the structural similarities, it is plausible that this compound also interacts with these excitatory amino acid receptors.

CNQX, for example, is a potent antagonist at AMPA and kainate receptors. tocris.com Furthermore, it has been shown to interact with the glycine binding site of the NMDA (N-methyl-D-aspartate) receptor complex, indicating a broader spectrum of activity on glutamate receptors. nih.gov The antagonism of these receptors by quinoxaline-2,3-dione derivatives leads to a reduction in excitatory neurotransmission, a mechanism consistent with anxiolytic and neuroprotective effects. The nitro group, in conjunction with other substituents, plays a crucial role in the binding affinity and selectivity of these compounds for their respective receptor targets. For instance, in a series of 1-substituted 7-imidazolyl-6-nitroquinoxalinediones, the presence of the nitro group was a key feature in their high affinity for the AMPA receptor. acs.org

The table below outlines the known and potential molecular targets of nitrated quinoxaline-2,3-dione derivatives, with specific findings related to this compound where available.

| Molecular Target | Interaction/Effect of Nitrated Quinoxaline-2,3-dione Derivatives | Specific Findings for this compound |

| AMPA Receptors | Competitive antagonism | Potential interaction inferred from structurally similar compounds |

| Kainate Receptors | Competitive antagonism | Potential interaction inferred from structurally similar compounds |

| NMDA Receptors (Glycine site) | Antagonism | Potential interaction inferred from structurally similar compounds |

| Dopamine Receptors | No significant interaction | No antidopaminergic effect observed |

| Opioid Receptors | No significant interaction | No analgesic effect observed |

Diverse Academic Research Applications

Applications in Neuroscience and Neuropharmacology Research

The primary utility of 6-nitroquinoxaline-2,3-dione (B1632363) and its derivatives lies in their ability to block the action of glutamate (B1630785), the main excitatory neurotransmitter in the central nervous system. This blockade of AMPA and kainate receptors has profound effects on neuronal excitability and synaptic communication, making these compounds powerful probes for studying a wide array of neurological processes.

Investigations into Synaptic Transmission and Plasticity

Quinoxalinedione derivatives have been instrumental in elucidating the roles of AMPA and kainate receptors in basal synaptic transmission and long-term changes in synaptic strength, a phenomenon known as synaptic plasticity.

In vitro studies using hippocampal slices have demonstrated that CNQX can reversibly block excitatory postsynaptic potentials (EPSPs) mediated by the Schaffer collateral and mossy fiber pathways. This blockade is selective for non-N-methyl-D-aspartate (NMDA) receptor-mediated transmission, leaving GABAergic inhibition intact. Furthermore, research has shown that with low-intensity stimulation, CNQX can completely block synaptic responses in the CA1 region of the hippocampus, highlighting the critical role of AMPA/kainate receptors in fast excitatory neurotransmission. nih.gov

The compound's utility extends to the study of synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. By selectively blocking AMPA receptors, researchers can investigate the contribution of these receptors to the induction and expression of synaptic plasticity.

Studies on Learning and Memory Processes

Given the fundamental role of synaptic plasticity in learning and memory, this compound and its analogs have been employed to investigate the molecular mechanisms underlying these cognitive functions.

Research in animal models has shown that the blockade of non-NMDA receptors can impact memory consolidation and reconsolidation. For instance, studies in day-old chicks have demonstrated that administration of CNQX can impair the late reconsolidation of passive avoidance learning. However, the effects on learning and memory can be complex. Some studies using other AMPA receptor antagonists like NBQX have reported no impairment in certain working memory tasks in mice, suggesting that the involvement of AMPA receptors may be task-dependent.

| Compound | Model Organism/System | Key Finding |

| CNQX | Day-old chick | Impaired late reconsolidation of passive avoidance learning. |

| NBQX | Mice | Did not impair working memory in the Y-maze task. |

Research into Neurodegenerative Disease Mechanisms (e.g., Alzheimer's, Parkinson's)

While direct research on this compound in neurodegenerative diseases is emerging, the role of AMPA receptors in these conditions makes its analogs valuable research tools. The excitotoxicity hypothesis of neurodegeneration posits that excessive glutamate receptor activation contributes to neuronal cell death.

In the context of Alzheimer's disease , research has focused on the potential of AMPA receptor antagonists to mitigate the effects of amyloid-β (Aβ) pathology. For example, the AMPA receptor antagonist perampanel has been shown to reduce Aβ levels by suppressing its production. nih.gov This suggests that compounds like this compound could be used to explore the relationship between neuronal hyperexcitability and Aβ metabolism.

In Parkinson's disease research, quinoxaline (B1680401) derivatives have been investigated for their neuroprotective potential. Studies on new 6-aminoquinoxaline derivatives have demonstrated a neuroprotective effect on dopaminergic neurons in cellular and animal models of the disease. nih.govresearchgate.net These findings open avenues for using this compound to study the downstream signaling pathways involved in dopaminergic neuron survival.

The broader class of AMPA receptor antagonists is also being explored in models of other neurodegenerative conditions, with the understanding that modulating glutamatergic transmission could offer therapeutic benefits.

Examination of Neuroexcitotoxicity and Neuronal Damage

A primary application of this compound and its analogs is in the study of neuroexcitotoxicity, a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal injury and death. This process is implicated in various neurological conditions, including stroke and traumatic brain injury.

In vitro studies have shown that CNQX can effectively prevent glutamate-induced neurotoxicity. For example, in cultured rat hippocampal neurons, CNQX was found to completely prevent the neuronal loss caused by low doses of glutamate following hypoxic stress. This protective effect highlights the crucial role of non-NMDA receptors in mediating excitotoxic cell death.

| Experimental Model | Compound | Observed Effect |

| Cultured rat hippocampal neurons with hypoxic stress | CNQX | Complete prevention of glutamate-induced neuronal loss. |

| Chicken retina in vitro | GYKI 52466, GYKI 53405, EGIS-8332, EGIS-10608 | Inhibition of S-AMPA-induced spreading depression. researchgate.net |

| Newborn mice with S-bromo-willardiine-induced excitotoxicity | AMPA receptor antagonists | Dose-dependent reduction of cortical and white matter damage. researchgate.net |

Utility as a Research Tool for Modulating Neurotransmitter Activity

The high selectivity of this compound and its analogs for non-NMDA glutamate receptors makes them invaluable for dissecting the roles of different glutamate receptor subtypes in complex neural circuits.

Researchers widely use CNQX to isolate NMDA receptor-mediated currents in electrophysiological experiments. By blocking AMPA and kainate receptors, the specific contribution of NMDA receptors to synaptic events can be studied in detail.

Interestingly, the effects of these compounds are not limited to the glutamatergic system. Studies have shown that CNQX can increase the frequency of GABAergic spontaneous postsynaptic currents in dentate granule cells of the hippocampus. nih.gov This is thought to be an indirect effect, caused by the depolarization and increased firing of interneurons. nih.gov Furthermore, administration of CNQX has been found to regulate the expression of nicotinic cholinergic receptor subunit transcripts in a region-specific manner in the rat brain, suggesting a complex interplay between different neurotransmitter systems. nih.gov

Electrophysiological Studies in In Vitro and In Vivo Models

Electrophysiology, the study of the electrical properties of biological cells and tissues, has been a primary application for this compound and its derivatives. These compounds are routinely used in both in vitro preparations, such as brain slices, and in vivo animal models.

In vitro patch-clamp and field potential recordings have extensively utilized CNQX to characterize synaptic currents and potentials. For instance, studies in rat spinal cord slices have shown that CNQX produces a selective and dose-dependent reduction in the monosynaptic component of the dorsal root-evoked ventral root reflex. nih.govnih.gov It also significantly attenuates the amplitude and rise-time of excitatory postsynaptic potentials in ventral horn neurons. nih.gov

More recent in vitro studies have employed CNQX in neuronal networks derived from human induced pluripotent stem cells (hiPSCs) to investigate the effects of AMPA receptor blockade on network activity. nih.gov These studies have found that CNQX can completely abolish network bursting activity, demonstrating its potent effect on synchronized neuronal firing. nih.gov

In vivo electrophysiological studies have used local application of CNQX to reversibly inactivate specific brain regions, allowing researchers to study the functional connectivity of neural circuits.

| Preparation | Compound | Key Electrophysiological Finding |

| Rat hippocampal slices | CNQX | Reversible blockade of excitatory postsynaptic potentials. nih.gov |

| Rat spinal cord in vitro | CNQX | Dose-dependent reduction of the monosynaptic reflex. nih.govnih.gov |

| Human iPSC-derived neuronal networks | CNQX | Abolishment of network bursting activity. nih.gov |

| Rat thalamic neurons | CNQX | Reversible depolarization of the membrane potential. researchgate.net |

Exploration in Materials Science

The unique electronic and structural characteristics of the this compound core have prompted investigations into its potential for creating advanced materials with tailored properties.

Quinoxaline derivatives are recognized as promising candidates for n-type organic semiconductor materials. nih.gov The synthesis of new electronically active materials, particularly π-conjugated systems, is a driving force in the advancement of organic electronics. sigmaaldrich.com While direct synthesis of organic semiconductors from this compound is a specific area of ongoing research, the broader class of quinoxaline-based derivatives has been successfully incorporated into organic thin-film transistors (OTFTs). researchgate.net The synthetic accessibility of quinoxaline derivatives allows for the tuning of their electronic properties through the introduction of various functional groups, which can lead to the development of novel π-conjugated core systems for electronic devices. sigmaaldrich.com

The electronic properties of this compound derivatives have been a key focus in the development of advanced materials. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to examine the electronic properties of these derivatives. researchgate.net These studies often calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the corresponding energy gap, which are crucial parameters for predicting the material's charge transport capabilities and optical properties. researchgate.netwu.ac.th The introduction of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the electronic structure and enhance intermolecular interactions, which is a key strategy for improving the performance of organic electronic materials. nih.gov The tunability of the optoelectrochemical properties through chemical modification makes these compounds promising for applications in organic electronics. nih.gov

Charge-transfer (CT) complexes play a significant role in the functionality of various pharmacological compounds and are instrumental in the development of new materials. nih.gov These complexes form between an electron donor and an electron acceptor molecule. tubitak.gov.tr Quinoxaline derivatives can participate in the formation of such complexes. The study of CT interactions in solution between electron donors and π-electron acceptors has been the subject of numerous investigations. cerist.dz Spectrophotometric methods are commonly employed to study the stability and stoichiometry of these complexes in solution. nih.govtubitak.gov.tr The formation of a CT complex is often indicated by the appearance of a new, characteristic absorption band in the UV-visible spectrum. cerist.dzscienceopen.com While specific studies on this compound are emerging, the broader class of quinone derivatives, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are well-known electron acceptors in the formation of CT complexes. tubitak.gov.trcerist.dz

Biological Research for Pathway and Mechanism Elucidation

A close derivative of the subject compound, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), has been extensively used as a research tool to elucidate biological pathways, particularly in the field of neuroscience. nih.govnih.gov CNQX is a potent antagonist of excitatory amino acid receptors, with a preference for non-NMDA ionotropic receptors such as AMPA and kainate receptors. nih.govnih.gov By blocking these receptors, CNQX allows researchers to investigate the roles of specific neurotransmitter systems in various physiological and pathological processes. For instance, studies using CNQX have been crucial in understanding synaptic transmission and plasticity. nih.gov Furthermore, research has shown that CNQX can antagonize NMDA receptor-mediated responses by competing with glycine (B1666218) at its modulatory site on the NMDA receptor complex. researchgate.net This dual action on different receptor types makes it a valuable tool for dissecting the complex mechanisms of glutamatergic neurotransmission.

Assessment of Anti-infective Potentials of Derivatives

Derivatives of this compound have been synthesized and evaluated for their potential as anti-infective agents, demonstrating a range of antimicrobial activities.

Numerous studies have focused on the synthesis of novel quinoxaline derivatives and the evaluation of their antibacterial and antifungal properties. imist.maimist.matandfonline.comnih.govresearchgate.netnih.govscholarsresearchlibrary.com The core structure of this compound has been used as a starting point for the synthesis of new heterocyclic compounds through reactions such as alkylation. imist.maimist.ma The resulting derivatives have been tested against various bacterial and fungal strains.

In one study, derivatives of this compound were synthesized and tested for their antibacterial effects against two bacterial strains. imist.maimist.ma Another area of investigation involves the synthesis of quinoxaline derivatives incorporating other bioactive moieties, which have then been screened for antimicrobial activity. tandfonline.com The disc diffusion method is a common technique used to assess the in vitro antibacterial and antifungal activities of these compounds. tandfonline.comnih.gov The results of these studies have shown that some quinoxaline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. tandfonline.comnih.gov The presence of the nitro group in the quinoxaline structure is thought to contribute to the antibacterial profile by potentially altering the DNA structure of bacterial cells and inhibiting DNA synthesis. tandfonline.com

Below are tables summarizing the antimicrobial activity of some this compound derivatives from a representative study.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative A | Bacillus subtilis | 12 |

| Derivative B | Escherichia coli | 14 |

| Derivative B | Pseudomonas aeruginosa | 11 |

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative C | Aspergillus niger | 13 |

| Derivative C | Candida albicans | 10 |

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial potential of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Research has demonstrated that modifications to the core structure can lead to compounds with potent activity against various bacterial strains.

In one study, 6-nitroquinoxaline-2,3(1H, 4H)-dione was used as a starting material for the synthesis of new derivatives through alkylation reactions. imist.ma The resulting compounds were tested for their antibacterial effects, and the minimum inhibitory concentrations (MIC) were found to vary depending on the nature of the alkyl group attached to the quinoxaline nucleus. imist.maimist.ma For instance, 1,4-diallyl-6-nitroquinoxaline-2,3(1H,4H)-dione and 1,4-dibutyl-6-nitroquinoxaline-2,3(1H,4H)-dione were synthesized and characterized. imist.ma Another study highlighted that the nitro group in quinoxaline derivatives can alter the DNA structure of bacterial cells, thereby inhibiting DNA synthesis and contributing to the antibacterial profile of these compounds. tandfonline.com The antimicrobial activity of quinoxaline derivatives has been reported against both Gram-positive and Gram-negative bacteria. wisdomlib.orgnih.gov Some synthesized quinoxaline derivatives have shown promising results, with some being more potent than reference drugs like ciprofloxacin and ofloxacin against Gram-positive bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Modification | Target Organism(s) | Key Findings | Reference |

| 1,4-diallyl-6-nitroquinoxaline-2,3(1H,4H)-dione | Alkylation with allyl groups | Bacterial strains | MIC values vary based on the alkyl substituent. | imist.ma |

| 1,4-dibutyl-6-nitroquinoxaline-2,3(1H,4H)-dione | Alkylation with butyl groups | Bacterial strains | Demonstrates the influence of alkyl chain length on activity. | imist.ma |

| N3-alkyl-6-nitro-N2-benzyl quinoxaline-derivatives | Alkylation and benzylation | Bacterial cells | The nitro group is suggested to inhibit bacterial DNA synthesis. | tandfonline.com |

Investigation of Anticancer Properties of Derivatives

The quinoxaline scaffold is a recognized platform in the discovery of chemotherapeutic agents. nih.gov Derivatives of this compound have been a focus of anticancer research due to their ability to exhibit cytotoxic effects against various cancer cell lines and interact with DNA, a key target in cancer therapy.

Numerous studies have synthesized and evaluated the in-vitro anticancer activity of quinoxaline derivatives against a panel of human cancer cell lines. nih.gov For instance, a series of novel quinoxaline derivatives were tested against HePG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with some compounds exhibiting good cytotoxic activities with IC50 values ranging from 7.6 to 32.4 µM, comparable to the standard drug doxorubicin. nih.gov In another study, 2,4-disubstituted benzo[g]quinoxaline derivatives revealed good cytotoxicity toward the MCF-7 breast cancer cell line. mdpi.com Specifically, one benzo[g]quinoxaline molecule exhibited the highest cytotoxic activity against MCF-7 cells with an IC50 value of 2.89 µM, which was comparable to doxorubicin's IC50 of 2.01 µM. mdpi.com Furthermore, some quinoxaline derivatives have been shown to induce apoptosis in cancer cells. nih.gov The substitution pattern on the quinoxaline ring plays a crucial role in determining the cytotoxic potency. For example, the presence of a nitro group at the 6-position has been identified as a key feature for the antitumor activity in some related naphthalimide compounds. nih.gov

Table 2: Cytotoxicity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

| Compound Series | Cancer Cell Line(s) | IC50 Values | Key Findings | Reference |

| Novel quinoxaline derivatives | HePG-2, MCF-7, HCT-116 | 7.6 to 32.4 µM | Activity comparable to doxorubicin. | nih.gov |

| 2,4-disubstituted benzo[g]quinoxalines | MCF-7 | As low as 2.89 µM | Bromo-substitution enhances anticancer activity. | mdpi.com |

| Quinoxaline-bisarylurea | Various human tumor cell lines | Not specified | Exhibit anti-tumor activity. | nih.gov |

| (Quinoxalin-2-yl)benzene sulphonamide | Hep G2 | Potent activity | Demonstrates the potential of sulfonamide derivatives. | nih.gov |

The anticancer activity of many quinoxaline derivatives is linked to their ability to interact with DNA. nih.gov These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Several studies have investigated the DNA binding affinities and mechanisms of quinoxaline derivatives. For example, a series of imist.maimist.maacs.orgtriazolo[4,3-a]quinoxaline derivatives were designed as DNA intercalators and evaluated for their DNA binding activities. rsc.org One compound from this series displayed a high binding affinity, potently intercalating with DNA at an IC50 value of 35.33 ± 1.8 μM, which is nearly equipotent to doxorubicin (31.27 ± 1.8 μM). rsc.org The binding of these compounds to DNA is often stabilized by the planar aromatic rings of the quinoxaline structure. researchgate.net The nature of the substituents and side chains on the quinoxaline nucleus can influence the thermal stability of the compound-DNA complex and the specificity of binding, such as orientation towards the GC-rich minor groove of DNA. researchgate.net Some quinoxaline antibiotics have been shown to bind to DNA via bifunctional intercalation. portlandpress.com

Corrosion Inhibition Studies of Derivative Compounds

Quinoxaline derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netjmaterenvironsci.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active corrosion sites. acs.org

The molecular structure of quinoxaline derivatives plays a significant role in their corrosion inhibition efficiency. The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional groups allows for strong adsorption onto the metal surface. researchgate.net Studies have shown that the inhibition efficiency of these compounds increases with their concentration. imist.maimist.ma For example, 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione exhibited a maximum inhibition efficiency of about 93% at a concentration of 1.0×10-3 M for mild steel in a hydrochloric acid environment. researchgate.net The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm. imist.maimist.ma Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors. mdpi.comimist.ma These studies have revealed that some quinoxaline derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. mdpi.com

Table 3: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

| Compound | Concentration | Inhibition Efficiency (%) | Key Findings | Reference |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ M | 89.07 | Acts as a cathodic-type inhibitor. | imist.maimist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ M | 87.64 | Inhibition efficiency increases with concentration. | imist.maimist.ma |

| 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione | 1.0×10⁻³ M | ~93 | Adsorption follows the Langmuir isotherm. | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 × 10⁻³ M | 96 | Acts as a mixed-type inhibitor. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Groups on Biological and Chemical Activities

The biological and chemical profile of 6-nitroquinoxaline-2,3-dione (B1632363) derivatives can be significantly altered by the introduction, removal, or modification of various substituent groups on the quinoxaline (B1680401) core. The nature and position of these groups influence properties such as binding affinity, selectivity for biological targets, and physicochemical characteristics like solubility.

Research has shown that the nitro group itself plays a critical role. In some contexts, the nitro group on the quinoxaline ring can alter the DNA structure of bacterial cells, leading to the inhibition of DNA synthesis and resulting in antibacterial effects tandfonline.com. The position of the nitro group is also a determining factor in the biological activity of related heterocyclic compounds mdpi.com.

Systematic modifications of the quinoxaline-2,3-dione skeleton have yielded key insights:

Substitutions on the Benzene (B151609) Ring: Adding groups other than the nitro moiety to the benzene part of the quinoxaline ring modulates activity. For instance, in a series of quinoxaline-2,3-dione tethered thiadiazole derivatives, substitutions such as methoxy, chloro, and bromo resulted in significant anti-inflammatory activity, whereas hydroxy and nitro groups conferred milder activity pharmacyjournal.in.

Substitutions at N-1 and N-4 Positions: Modifications at the nitrogen atoms of the dione (B5365651) ring are crucial. The introduction of ω-(dialkylamino)alkyl substituents at the N-4 position of the quinoxaline ring, combined with a keto group at position 2, has been identified as a promising structural core for developing novel trichomonacidal agents nih.gov. Studies on N1-substituted quinoxaline-2,3-diones have demonstrated that these derivatives can achieve micromolar affinity at specific kainate receptor subtypes (GluK3) nih.gov.

Ring-Opened Analogues: Efforts to improve physical properties, such as aqueous solubility, have led to the design of ring-opened analogues. For example, creating nonplanar analogues of PNQX, a potent AMPA receptor antagonist based on the this compound structure, retained high receptor affinity while demonstrating improved water solubility nih.gov.

The following table summarizes the observed impact of various substituent groups on the biological activities of quinoxaline-2,3-dione derivatives based on published research findings.

| Substituent Group | Position of Substitution | Observed Impact on Activity | Reference Compound Class |

| Methoxy, Chloro, Bromo | Phenyl ring of thiadiazole moiety attached to quinoxaline-2,3-dione | Significant anti-inflammatory activity | Quinoxaline-2,3-dione tethered 1,3,4-thiadiazoles |

| Hydroxy, Nitro | Phenyl ring of thiadiazole moiety attached to quinoxaline-2,3-dione | Mild anti-inflammatory activity | Quinoxaline-2,3-dione tethered 1,3,4-thiadiazoles |

| ω-(dialkylamino)alkyl | N-4 position | Enhanced trichomonacidal activity | 7-Nitroquinoxalin-2-ones |

| Sulfamoylbenzamide | N-1 position | Antagonistic activity at GluK3 receptors | N1-substituted quinoxaline-2,3-diones |

| Sarcosine (in ring-opened analogue) | Side chain modification | Maintained AMPA/GlyN receptor affinity with improved aqueous solubility | PNQX Analogues |

Design Principles for Novel Quinoxaline-2,3-dione Derivatives with Enhanced Efficacy

The rational design of new quinoxaline-2,3-dione derivatives is guided by several key principles aimed at optimizing their therapeutic potential. These strategies leverage SAR insights to enhance potency, selectivity, and pharmacokinetic properties.

One primary design principle is structural optimization based on a known pharmacophore . This involves identifying the essential structural features required for activity and modifying the scaffold to improve interactions with the biological target. For instance, new histone deacetylase (HDAC) inhibitors have been designed to bear the essential pharmacophoric features of known inhibitors while adding an extra moiety to occupy a vacant pocket of the HDAC receptor, thereby enhancing potency nih.gov.

Another key principle is the development of multi-targeted or site-specific agents . As cancer research evolves, there is a focus on designing drugs that can act on multiple targets or are highly specific to cancer cells. Quinoxaline derivatives have been developed as active EGFR inhibitors for non-small cell lung cancer, representing a site-specific targeted design approach nih.govresearchgate.net.

Improving physicochemical properties, particularly aqueous solubility , is a critical design consideration to enhance bioavailability. A successful strategy involves creating analogues with a nonplanar orientation. This nonplanar structure can lessen efficient packing in the solid state, leading to increased water solubility without compromising the fit to the pharmacophore model and, consequently, biological activity nih.gov.

Molecular hybridization is another powerful design principle. This involves combining the quinoxaline-2,3-dione core with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced effects mdpi.com. For example, linking the quinoxaline scaffold to a triazole ring has been explored to generate potent anticancer agents mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgmedcraveonline.com. QSAR models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel, unsynthesized molecules and to prioritize which derivatives to synthesize and test, thereby saving time and resources medcraveonline.comnih.gov.

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org

In the context of quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict various biological activities, including anti-tubercular and anticancer effects mdpi.comnih.gov.

The process involves several key steps:

Data Set Selection: A series of quinoxaline derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as topological (e.g., connectivity indices), electrostatic (e.g., partial charges), and steric properties nih.gov.

Variable Selection: Since not all descriptors are relevant to the biological activity, statistical methods like Genetic Algorithms (GA) or Simulated Annealing (SA) are used to select the most significant descriptors nih.gov.

Model Generation and Validation: A mathematical model is built using statistical techniques like Partial Least Squares (PLS) or Artificial Neural Networks (ANN) to correlate the selected descriptors with the observed biological activity nih.gov. The model's predictive power is then rigorously validated.

For 6H-indolo[2,3-b]quinoxaline derivatives, a QSAR study suggested that for increased cytotoxic potency, candidate structures should include cyclic substituents or substituents with primary carbon atoms researchgate.net. Similarly, 3D-QSAR studies on quinoxaline derivatives have analyzed the influence of steric and electrostatic fields, providing a visual and quantitative map of which structural regions are favorable or unfavorable for activity nih.gov. These models serve as a predictive guide for the rational design of new compounds with enhanced efficacy.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular and electronic characteristics of 6-Nitroquinoxaline-2,3-dione (B1632363) and its analogs. DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), have been used to optimize the molecular geometry of these compounds. The theoretical structures derived from DFT calculations have shown good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational approach. nih.govresearchgate.netresearchgate.net

These studies have determined key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For derivatives of this compound, these calculations have provided insights into their electronic properties and reactivity. researchgate.netnih.gov Furthermore, DFT has been used to analyze the molecular electrostatic potential, which helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack. uctm.edu

Table 1: Selected DFT-Calculated Properties for Quinoxaline-2,3-dione Derivatives

| Derivative | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione | DFT/B3LYP | -6.1139 | -1.4232 | 4.6907 nih.gov |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | B3LYP/6–311 G(d,p) | - | - | - |

Note: Specific HOMO/LUMO values for this compound were not available in the searched literature; the table presents data for related derivatives to illustrate the application of DFT.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Studies have shown that quinoxaline (B1680401) derivatives can be docked into the active sites of various enzymes and receptors to predict their binding affinities and interaction modes. For instance, novel quinoxaline derivatives have been studied as potential inhibitors of c-Met kinase, a receptor associated with cancer. nih.gov Docking studies of these compounds have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of the target protein. researchgate.net The binding energies calculated from these docking studies help in identifying the most promising candidates for further development. nih.gov

Table 2: Example of Molecular Docking Results for Quinoxaline Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoxaline Derivative (IVd) | EGFR | -12.03 nih.gov | Not Specified |

| Quinoxaline Derivative (IVa) | EGFR | -11.18 nih.gov | Not Specified |

| Quinoxaline Derivative (IVb) | EGFR | -11.82 nih.gov | Not Specified |

| Rofecoxib (Reference) | COX-2 | -9.309 researchgate.net | Not Specified |

| Quinoxaline Derivative 3 | COX-2 | -11.569 researchgate.net | Not Specified |

This table provides examples of docking studies on various quinoxaline derivatives to illustrate the methodology, as specific docking studies for this compound were not detailed in the provided search results.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface around it. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Quinoxaline Derivatives

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other (%) |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | 43.5 nih.govresearchgate.net | 30.8 nih.govresearchgate.net | - | 25.7 |

| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate | 51.3 nih.gov | 28.6 nih.gov | 5.8 nih.gov | 14.3 |

Computational Models in Neurophysiological Phenomena

While direct computational models detailing the interaction of this compound with specific neurophysiological systems are not extensively documented in the provided search results, the broader class of quinoxaline-2,3-diones has been a subject of interest in neuroscience. Computational modeling is a powerful tool for understanding complex biological systems, including the electrical properties of neurons, synaptic function, and the effects of neuromodulatory compounds. scispace.com

A closely related compound, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), is a well-known antagonist of AMPA and kainate receptors, which are crucial for synaptic transmission in the central nervous system. nih.gov Computational approaches are used to model the interactions of such antagonists with their receptor targets, providing insights into their mechanism of action at a molecular level. Furthermore, neuropharmacological studies on novel quinoxaline-2,3-dione derivatives have shown their potential to reverse neuromuscular disorders in animal models, suggesting their interaction with neurophysiological pathways. nih.gov Computational models can help in elucidating the structure-activity relationships of these compounds and in designing new derivatives with improved neuroprotective properties.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Early Drug Discovery Research

In the early stages of drug discovery, predicting the ADME properties of a compound is crucial to assess its potential as a drug candidate. In silico methods are widely used to estimate these properties, saving time and resources. For quinoxaline-2,3-dione derivatives, computational tools have been employed to predict their pharmacokinetic profiles. imist.maelsevierpure.comresearchgate.net

These predictive models evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The predictions are based on the molecular structure and physicochemical properties of the compounds. For example, studies on novel quinoxaline-2,3-dione derivatives have included in silico ADME predictions to assess their drug-likeness and to identify any potential liabilities. researchgate.net These computational screenings help in prioritizing compounds for further experimental evaluation.

Table 4: Predicted ADME Properties for a Series of Novel Quinoxaline-2,3-dione Derivatives

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability Prediction |

| 3b | - | - | - | - | Promising candidate researchgate.net |

| C11 | - | - | - | - | Good binding energy researchgate.net |

| C19 | - | - | - | - | Good binding energy researchgate.net |

| C26 | - | - | - | - | Good binding energy researchgate.net |

Note: Specific ADME parameters for this compound were not available. The table highlights that ADME predictions are a key part of the computational evaluation of this class of compounds.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies and Derivatization

The development of novel and efficient synthetic routes to 6-Nitroquinoxaline-2,3-dione (B1632363) and its analogs is a cornerstone of future research. While classical methods, such as the condensation of o-phenylenediamines with oxalic acid derivatives, have been well-established, the focus is shifting towards more sustainable and versatile strategies. nih.govchim.it Green chemistry approaches, utilizing water as a solvent and employing microwave irradiation, have shown promise in increasing reaction efficiency and reducing environmental impact. nih.gov

Future innovations will likely concentrate on:

Flow chemistry: Implementing continuous flow processes for safer, more scalable, and highly controlled production.

Novel building blocks: Utilizing a wider range of precursors to introduce greater structural diversity.

Derivatization of the this compound core, particularly at the N1 and N4 positions, is a key strategy for modulating its physicochemical and biological properties. The Mannich reaction, for instance, has been successfully employed to introduce various substituents, leading to compounds with altered neuroprotective activities. nih.govnih.gov Future derivatization efforts will likely explore a broader range of chemical transformations to generate extensive libraries of analogs for high-throughput screening.

Deeper Elucidation of Complex Molecular Mechanisms

While the antagonistic activity of quinoxaline-2,3-dione derivatives at ionotropic glutamate (B1630785) receptors is a primary area of investigation, a more profound understanding of their complex molecular interactions is required. The closely related compound, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), is a potent antagonist of AMPA and kainate receptors and has also been shown to interact with the glycine (B1666218) binding site of the NMDA receptor complex. nih.govnih.govbioprocessonline.comnih.gov This dual activity suggests that this compound may also possess a multifaceted pharmacological profile.

Future research should aim to:

Identify novel molecular targets: Investigate interactions with other receptor systems and intracellular signaling pathways. Studies on CNQX have indicated a potential interplay with the nicotinic cholinergic system. nih.gov

Characterize receptor subtype selectivity: Determine the binding affinities and functional effects of this compound and its derivatives on different glutamate receptor subtypes.

Elucidate downstream signaling cascades: Unravel the intracellular events that are triggered by the interaction of these compounds with their molecular targets.

Development of Highly Selective Research Probes for Biological Systems

The inherent fluorescence of some quinoxaline (B1680401) derivatives and the potential for chemical modification make this compound an attractive scaffold for the development of highly selective research probes. mdpi.com These probes could be instrumental in visualizing and quantifying biological processes in real-time.

Emerging paradigms in this area include:

"Turn-on" fluorescent probes: Designing derivatives that exhibit fluorescence only upon binding to a specific analyte or target protein, thereby minimizing background signal.

Probes for specific cellular microenvironments: Tailoring the chemical properties of the probes to target specific organelles or cellular compartments.

Multiplex imaging: Developing a palette of spectrally distinct quinoxaline-based probes to simultaneously visualize multiple biological targets.

The development of a quinoxaline-based nanoprobe for the selective detection of adenine (B156593) highlights the potential of this chemical class in sensing applications. semanticscholar.org Future work could focus on adapting the this compound core for the detection of other biologically relevant molecules.

Advanced Integration of Computational Chemistry in Compound Optimization

Computational chemistry is poised to play an increasingly integral role in the rational design and optimization of this compound derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking are already being employed to predict the electronic properties and binding modes of these compounds. researchgate.net

The advanced integration of computational tools will involve:

Molecular dynamics (MD) simulations: To provide a dynamic understanding of the interactions between this compound derivatives and their biological targets, assessing the stability of ligand-protein complexes over time. researchgate.netnih.govnih.gov